methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate
Description
Methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 4-fluorophenyl-substituted tetrazole ring via a carboxamido group. Tetrazoles are five-membered aromatic rings with four nitrogen atoms, often employed as bioisosteres for carboxylic acids due to their similar acidity and hydrogen-bonding capabilities . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, making such compounds relevant in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)tetrazole-5-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3/c1-25-16(24)12-4-2-3-5-13(12)18-15(23)14-19-21-22(20-14)11-8-6-10(17)7-9-11/h2-9H,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCHDTZKCHNORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is then introduced via a substitution reaction, followed by the formation of the benzoate ester through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in these processes include fluorobenzene derivatives, azides, and carboxylic acids.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing various biochemical pathways. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic regions of proteins, potentially affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Quinoline-Piperazine Derivatives ()
Compounds such as Methyl 4-(4-(2-(4-Fluorophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C4) share the methyl benzoate and 4-fluorophenyl motifs but differ in their core structure. Instead of a tetrazole, C4 incorporates a quinoline ring connected via a piperazine linker. Key differences include:
- Bioactivity: Quinoline derivatives are often explored for antimalarial or anticancer activity, whereas tetrazoles are prioritized in angiotensin II receptor antagonists or enzyme inhibitors.
- Synthetic Complexity: The piperazine-quinoline scaffold in C4 requires multistep coupling, whereas the tetrazole-carboxamido linkage in the target compound can be synthesized via carbodiimide-mediated amidation .
Sulfonamido-Benzoate Derivatives ()
Methyl 5-(N-Benzyl-4-Fluorophenylsulfonamido)-2-Hydroxybenzoate features a sulfonamido group linking the 4-fluorophenyl and benzoate moieties. Comparative insights:
Agrochemical Analogues ()
Sulfonylurea herbicides like Metsulfuron Methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the methyl benzoate core but utilize a triazine-sulfonylurea linkage. Key contrasts:
- Mode of Action : Sulfonylureas inhibit acetolactate synthase in plants, whereas tetrazole-carboxamido compounds may target mammalian enzymes or receptors.
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound offers electron-withdrawing effects distinct from the triazine’s methoxy group.
Spectral Data Comparison
Functional Group Impact on Properties
- Tetrazole vs. Sulfonamide : Tetrazoles offer metabolic resistance and bioisosteric versatility, whereas sulfonamides enhance binding affinity in enzyme inhibitors .
- 4-Fluorophenyl vs. Halogenated Triazines : Fluorine improves membrane permeability, while chlorine/bromine in triazines increases herbicidal potency .
Biological Activity
Methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring , which is known for its stability and versatility in biological applications. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as those related to cancer cell proliferation.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of tetrazole derivatives. For instance, compounds with similar structures showed significant activity against various bacterial and fungal strains. The antimicrobial efficacy is often measured by Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Reference Compound | 6 - 12.5 | Various bacteria and fungi |
Anticancer Activity
Research indicates that tetrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, a study demonstrated that similar compounds had IC50 values in the low micromolar range against human cancer cell lines.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound, showing promising results against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessments : Another investigation focused on the cytotoxic effects of tetrazole compounds on different cancer cell lines, revealing that modifications in the chemical structure significantly impacted their efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
